molecular formula C10H9F2N3 B12092842 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline

3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No.: B12092842
M. Wt: 209.20 g/mol
InChI Key: YVYJKGWVDBCMHD-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound that features a difluoro-substituted aniline ring attached to an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 3,4-difluoroaniline with an imidazole derivative. One common method is the nucleophilic substitution reaction where 3,4-difluoroaniline reacts with 2-chloromethylimidazole under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

    Substitution: The difluoroaniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the difluoroaniline ring.

Scientific Research Applications

3,4-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, modulating their activity. The difluoroaniline group may enhance the compound’s binding affinity and specificity through electronic effects. Pathways involved include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline is unique due to the presence of both difluoroaniline and imidazole functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline

InChI

InChI=1S/C10H9F2N3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14)

InChI Key

YVYJKGWVDBCMHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=NC=CN2)F)F

Origin of Product

United States

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